molecular formula C24H32N2O6 B3256795 (2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide CAS No. 276878-97-8

(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide

Cat. No.: B3256795
CAS No.: 276878-97-8
M. Wt: 444.5 g/mol
InChI Key: AFPPWEGKWDUSPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide" is a quaternary ammonium derivative characterized by a complex hybrid structure. Its key features include:

  • Benzo[de]isoquinolin-1,3-dione moiety: The aromatic fused-ring system may contribute to fluorescence properties or intercalation with biomolecules, similar to isoindole derivatives in related compounds .
  • Hydroxypropyl and allyl ether linkages: These hydrophilic groups enhance solubility and could enable polymerization or covalent conjugation in biomedical applications .

Properties

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N2O5.H2O/c1-5-14-31-16-17(27)15-26(2,3)13-7-12-25-23(28)19-9-6-8-18-21(30-4)11-10-20(22(18)19)24(25)29;/h5-6,8-11,17,27H,1,7,12-16H2,2-4H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPPWEGKWDUSPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O)CC(COCC=C)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276878-97-8
Record name 1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propen-1-yloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=276878-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propen-1-yloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide typically involves multiple steps, including esterification, alkylation, and quaternization reactions. The process begins with the esterification of 2-hydroxy-3-prop-2-enoxypropyl alcohol with an appropriate acid derivative. This is followed by alkylation with 3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl halide. Finally, the resulting intermediate undergoes quaternization with dimethyl sulfate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the alkyl halide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurodegenerative disorders.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Cationic Charge Distribution: The target compound’s dimethylazanium groups resemble W-84’s dual cationic centers, which are critical for binding to anionic cellular components. However, W-84’s longer hexyl chain may enhance membrane permeability compared to the target’s shorter propyl linkers .

Aromatic Systems: The benzo[de]isoquinolin-dione in the target compound differs from W-84’s isoindole rings by incorporating a methoxy group and fused quinoline-like structure. This could enhance π-π stacking interactions in drug-target binding .

Hydrophilic-Lipophilic Balance :

  • The allyl ether and hydroxypropyl groups in the target compound contrast with Duo3’s dichlorobenzyl moieties, suggesting divergent solubility profiles. The former may favor aqueous compatibility, while Duo3’s lipophilic groups support blood-brain barrier penetration .

Biological Activity

Molecular Characteristics

  • IUPAC Name : 1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propenyloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)
  • Molecular Formula : C24H32N2O6
  • Molecular Weight : 444.53 g/mol

Structural Representation

The structural formula can be visualized using molecular modeling software, which provides insights into the spatial arrangement of atoms and functional groups.

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity : The presence of methoxy and hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory diseases.
  • Anticancer Properties : The dioxoisoquinoline moiety has been associated with anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

In Vitro and In Vivo Studies

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies : Cell line assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor sizes and improved survival rates, indicating its efficacy in cancer treatment.

Case Studies

  • Case Study 1 : In a study involving diabetic mice, the compound was found to ameliorate renal alterations by reducing levels of vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-beta), which are critical in diabetic nephropathy progression .
  • Case Study 2 : Another study highlighted its role in modulating inflammatory responses in macrophages, leading to decreased production of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Renal ProtectionAmeliorates renal alterations in diabetic mice

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing high-purity (2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide?

  • Methodological Answer :

  • Step 1 : Begin with a nucleophilic substitution reaction to introduce the prop-2-enoxy group into the hydroxypropyl backbone, using diethylisopropylamine (DIPEA) as a base to deprotonate intermediates ().
  • Step 2 : Employ coupling reagents (e.g., EDC/HOBt) to conjugate the benzo[de]isoquinolin-2-yl moiety to the azanium core. Monitor reaction progress via TLC or HPLC.
  • Step 3 : Optimize reaction temperature (40–60°C) and solvent polarity (e.g., DMF/water mixtures) to balance solubility and reactivity. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of methoxy, acrylate, and azanium groups. Compare chemical shifts with analogous compounds (e.g., ’s acrylate derivatives).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Ion Chromatography : Quantify hydroxide counterion content.
  • Purity Check : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the methoxy group at position 6 of the benzo[de]isoquinolin-2-yl moiety influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Experimental Design :
  • pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C. Monitor degradation via LC-MS and compare with des-methoxy analogs.
  • Computational Modeling : Use density functional theory (DFT) to calculate electron-donating effects of the methoxy group on hydrolysis susceptibility. Reference ’s framework for linking mechanistic hypotheses to experimental validation .

Q. What advanced separation techniques can resolve challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Chromatography : Utilize charged ultrafiltration membranes (e.g., sulfonated polyethersulfone) to separate the zwitterionic azanium-hydroxide species from uncharged byproducts (, RDF2050104).
  • Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for high-resolution separation without silica gel interactions .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinities to enzymes (e.g., kinases) with active sites accommodating the benzo[de]isoquinolin-2-yl group.
  • MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability. Validate with experimental IC50_{50} assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

  • Methodological Answer :

  • Step 1 : Systematically compare solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions used in conflicting studies ( ).
  • Step 2 : Replicate experiments under standardized conditions (e.g., OECD guidelines for solubility testing).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., residual solvents, polymorphic forms) causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide
Reactant of Route 2
(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.